1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidin-2-one core substituted with a 3,4-dimethoxyphenyl group and a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of an appropriate amide precursor.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the 1,2,4-Oxadiazole Ring: This can be synthesized via the reaction of an amidoxime with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the 1,2,4-oxadiazole ring with the pyrrolidin-2-one core under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic electronic materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the pyrrolidin-2-one core are key structural motifs that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 1-(3,4-Dimethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Uniqueness: 1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to the presence of both the 3,4-dimethoxyphenyl group and the 3-(p-tolyl)-1,2,4-oxadiazol-5-yl group. These substituents confer distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-4-6-14(7-5-13)20-22-21(28-23-20)15-10-19(25)24(12-15)16-8-9-17(26-2)18(11-16)27-3/h4-9,11,15H,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSQWRPAGKDDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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